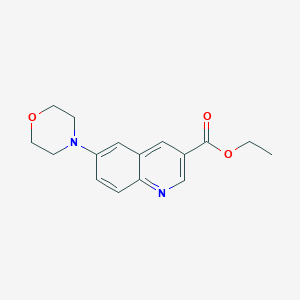

Ethyl 6-Morpholinoquinoline-3-carboxylate

Description

General Strategies for Quinoline-3-Carboxylate Formation

The formation of the quinoline-3-carboxylate core is a critical step in the synthesis of the target compound. Several classical and contemporary methods have been developed for this purpose, each with its own set of advantages and substrate scope.

Friedländer Condensation and its Variants

The Friedländer synthesis is a versatile and widely used method for the construction of quinoline (B57606) rings. wikipedia.orgorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an active methylene (B1212753) compound. researchgate.net The reaction can be catalyzed by either acids or bases and typically proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org

For the synthesis of quinoline-3-carboxylates, a 2-aminoaryl aldehyde or ketone would be reacted with an α-keto ester or a related derivative. A significant advantage of the Friedländer synthesis is the direct formation of the substituted quinoline ring in a single step. organic-chemistry.org However, a potential limitation is the availability of the requisite 2-aminoaryl carbonyl precursors. researchgate.net To address this, variations of the Friedländer synthesis have been developed, such as the in situ reduction of 2-nitroaryl carbonyl compounds to the corresponding amino derivatives, which then undergo the condensation and cyclization sequence. organic-chemistry.org

Reaction Mechanism: The mechanism of the Friedländer condensation can proceed through two primary pathways. The first involves an initial aldol addition of the enolate of the active methylene compound to the carbonyl group of the 2-aminoaryl aldehyde or ketone. This is followed by dehydration to form an α,β-unsaturated intermediate, which then undergoes intramolecular cyclization via imine formation. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the active methylene compound, followed by an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org

Gould-Jacobs Reaction and Related Cyclocondensation Pathways

The Gould-Jacobs reaction is another cornerstone in quinoline synthesis, particularly for the preparation of 4-hydroxyquinoline-3-carboxylates. wikipedia.orgdbpedia.orgdrugfuture.com The reaction commences with the condensation of an aniline with an ethoxymethylenemalonate derivative, typically diethyl ethoxymethylenemalonate (DEEMM). ablelab.eu This initial step forms an anilinomethylenemalonate intermediate. Subsequent thermal cyclization of this intermediate, often at high temperatures, leads to the formation of the 4-hydroxyquinoline-3-carboxylate ring system. wikipedia.orgmdpi.com

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. dbpedia.org A key intermediate in the cyclization step is a ketene, which undergoes an intramolecular electrocyclization. mdpi.com The resulting 4-hydroxyquinoline can then be further functionalized. For the synthesis of Ethyl 6-Morpholinoquinoline-3-carboxylate, a 4-morpholinoaniline would serve as the starting aniline derivative.

| Starting Materials | Intermediate | Product |

| Aniline | Anilinomethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |

| 4-Morpholinoaniline | 4-Morpholinoanilinomethylenemalonate | 6-Morpholino-4-hydroxyquinoline-3-carboxylate |

Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion Reactions for Ethyl Quinoline-3-carboxylates

A more contemporary and elegant approach to the synthesis of ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates. beilstein-journals.orgnih.govresearchgate.net This method provides a novel pathway to the quinoline ring system through a cyclopropanation-ring expansion sequence.

The proposed mechanism begins with the rhodium(II)-catalyzed decomposition of the halodiazoacetate to generate a rhodium carbenoid. This electrophilic species then reacts with the electron-rich C2-C3 double bond of the indole to form a cyclopropane intermediate. Subsequent ring-opening of the labile indoline halocyclopropyl ester, driven by the strain of the three-membered ring and facilitated by the elimination of a hydrogen halide (H-X), leads to the formation of the ethyl quinoline-3-carboxylate. beilstein-journals.orgnih.gov This reaction proceeds under mild conditions and offers good to high yields. nih.gov

| Indole Reactant | Halodiazoacetate | Catalyst | Product | Yield |

| Indole | Ethyl chlorodiazoacetate | Rh₂(esp)₂ | Ethyl quinoline-3-carboxylate | 90% nih.gov |

| Indole | Ethyl bromodiazoacetate | Rh₂(esp)₂ | Ethyl quinoline-3-carboxylate | 84% nih.gov |

| Indole | Ethyl iododiazoacetate | Rh₂(esp)₂ | Ethyl quinoline-3-carboxylate | 70% nih.gov |

Strategies for Morpholine (B109124) Moiety Incorporation into Quinoline Scaffolds

Once the quinoline-3-carboxylate core is established, the next crucial step is the introduction of the morpholine moiety at the C-6 position. This is typically achieved through reactions that form a carbon-nitrogen bond between the quinoline ring and the morpholine nitrogen.

Nucleophilic Substitution of Halogenated Quinoline Precursors with Morpholine

The most common and direct method for introducing a morpholine group onto a quinoline ring is through nucleophilic aromatic substitution (SNAr). This reaction requires a quinoline precursor that is activated towards nucleophilic attack, typically a halogenated quinoline. For the synthesis of this compound, a 6-halo-quinoline-3-carboxylate would be the ideal substrate.

The reaction involves the attack of morpholine, acting as a nucleophile, on the electron-deficient carbon atom bearing the halogen. The rate of this reaction is highly dependent on the nature of the halogen (F > Cl > Br > I) and the presence of electron-withdrawing groups on the quinoline ring, which help to stabilize the intermediate Meisenheimer complex. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Other Reaction Pathways for Morpholinoquinoline Formation

While nucleophilic aromatic substitution is a robust method, other modern cross-coupling reactions can also be employed for the formation of the C-N bond between the quinoline and morpholine moieties, particularly when the quinoline ring is not sufficiently activated for SNAr.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction can couple a wide variety of amines with aryl halides or triflates. wikipedia.org In the context of this compound synthesis, a 6-halo-quinoline-3-carboxylate could be coupled with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base. wikipedia.orgyoutube.com This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds between aryl halides and amines. While it often requires higher reaction temperatures compared to the Buchwald-Hartwig amination, it can be a viable alternative, especially for certain substrates. The reaction would involve heating a 6-halo-quinoline-3-carboxylate with morpholine in the presence of a copper catalyst and a base.

These alternative pathways provide valuable tools for the synthesis of morpholinoquinolines, offering flexibility in terms of reaction conditions and substrate compatibility.

Esterification Procedures for Quinoline-3-Carboxylic Acids

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by the removal of water, often by azeotropic distillation. While effective, the harsh acidic conditions and high temperatures may not be suitable for all substituted quinolines, especially those with acid-labile functional groups.

A milder and widely used alternative is the Steglich esterification . This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). rsc.org The reaction proceeds under mild, often ambient, temperature and neutral pH conditions, making it compatible with a broader range of functional groups. rsc.org The selection of solvents and reagents can be optimized to be more sustainable. rsc.org

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, usually by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine (B92270) to neutralize the HCl byproduct. This method is generally high-yielding but requires careful handling of the moisture-sensitive and corrosive intermediates.

An improved Pfitzinger reaction allows for a one-step synthesis of quinoline-4-carboxylic esters from isatins and N,N-dimethylenaminones, mediated by TMSCl under mild conditions. thieme-connect.com Although this produces a different isomer, it highlights the development of direct ester synthesis in quinoline chemistry.

The following table summarizes typical conditions for these esterification methods.

| Method | Reagents | Catalyst | Solvent | Temperature | Advantages | Disadvantages |

| Fischer-Speier | Ethanol | H₂SO₄ or HCl | Ethanol (excess) | Reflux | Inexpensive reagents | Harsh conditions, may cause side reactions |

| Steglich | Ethanol, DCC or EDC | DMAP | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature | Mild conditions, high yields | Use of hazardous reagents, byproduct removal |

| Acyl Chloride | Thionyl Chloride, Ethanol | None | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temperature | High reactivity, good yields | Moisture sensitive, corrosive byproducts |

Optimization of Reaction Conditions and Yields in Quinoline Derivative Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. For the synthesis of quinoline derivatives, including this compound, several parameters can be adjusted.

Catalyst Selection: The choice of catalyst can significantly impact the reaction's efficiency. In many quinoline syntheses, such as the Friedländer or Combes methods, both Brønsted and Lewis acids can be used. ijpsjournal.com Recent research has focused on developing greener catalytic systems, such as using formic acid, which is both a solvent and a catalyst, to promote milder reaction conditions. ijpsjournal.com For cross-coupling reactions to introduce the morpholine group, palladium or copper catalysts are often employed, and the choice of ligand can dramatically affect the reaction outcome. mdpi.comresearchgate.net

Solvent Effects: The solvent can influence reactant solubility, reaction rate, and even the reaction pathway. For instance, in the electrochemical introduction of a morpholine substituent into a quinoline N-oxide, using dichloromethane (CH₂Cl₂) favors the formation of the 4-aminoquinoline N-oxide, while acetonitrile (CH₃CN) leads to the 2-aminoquinoline N-oxide. mdpi.com Greener alternatives to traditional solvents are continuously being explored to reduce the environmental impact of chemical syntheses. ijpsjournal.comjocpr.com

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and increasing yields. semanticscholar.org For instance, the nucleophilic substitution of 6-bromo-5-nitroquinoline with morpholine under microwave irradiation (150 W) at 90-120 °C proceeds in high yield. semanticscholar.org High-throughput screening methods, sometimes utilizing microdroplet reactions, can rapidly identify the optimal temperature and time for a specific transformation. nih.gov

Stoichiometry of Reagents: The molar ratio of reactants is another key factor. While a 1:1 stoichiometry is often the theoretical ideal, in practice, an excess of one reagent may be used to drive the reaction to completion. For example, in the synthesis of morpholine-bearing quinoline derivatives, an excess of morpholine is often used. nih.gov

The table below provides a hypothetical example of how reaction conditions could be optimized for the nucleophilic aromatic substitution of a 6-haloquinoline with morpholine.

| Entry | Halogen (at C6) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromo | None | Triethylamine | 100 | 24 | 65 |

| 2 | Bromo | Pd(OAc)₂/BINAP | Toluene | 110 | 12 | 85 |

| 3 | Bromo (with 5-nitro) | None | Triethylamine (Microwave) | 120 | 0.5 | 98 |

| 4 | Chloro | CuI/L-proline | DMSO | 90 | 18 | 78 |

Systematic optimization of these parameters is essential for developing efficient, scalable, and sustainable synthetic routes for complex quinoline derivatives like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O3 |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

ethyl 6-morpholin-4-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C16H18N2O3/c1-2-21-16(19)13-9-12-10-14(3-4-15(12)17-11-13)18-5-7-20-8-6-18/h3-4,9-11H,2,5-8H2,1H3 |

InChI Key |

PFQWNVBNCDNTTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)N3CCOCC3 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Ethyl 6 Morpholinoquinoline 3 Carboxylate and Analogs

Reactions at the Quinoline (B57606) Ring System

The quinoline ring is a robust aromatic system, but its reactivity is influenced by the substituents it bears. The electron-donating nature of the morpholine (B109124) group and the electron-withdrawing character of the ethyl carboxylate group modulate the electron density of the ring, thereby directing its reactivity towards various reagents.

Oxidation: The quinoline ring system exhibits considerable resistance to oxidation. Under vigorous oxidizing conditions, such as treatment with potassium permanganate (B83412) (KMnO4), the benzene (B151609) portion of the quinoline nucleus is preferentially opened, while the pyridine (B92270) ring tends to remain intact. The presence of the morpholino and ethyl carboxylate substituents on the benzene ring of Ethyl 6-Morpholinoquinoline-3-carboxylate would likely influence the regioselectivity of such an oxidative cleavage. However, specific studies on the oxidation of this particular molecule are not extensively documented.

Reduction: The quinoline ring can be selectively reduced depending on the reaction conditions. Catalytic hydrogenation often leads to the reduction of the pyridine ring, yielding a tetrahydroquinoline derivative. For instance, quinoline itself can be converted to 1,2,3,4-tetrahydroquinoline. The reduction of quinoline derivatives can also be achieved using reagents like lithium in liquid ammonia, which may result in 1,4-dihydroquinoline. The specific outcome of the reduction of this compound would be influenced by the choice of reducing agent and the reaction conditions.

A summary of general quinoline reduction reactions is presented below:

| Reagent | Product | Ring Reduced |

| Catalytic Hydrogenation (e.g., H2/Pd) | 1,2,3,4-Tetrahydroquinoline | Pyridine |

| Lithium in Liquid Ammonia | 1,4-Dihydroquinoline | Pyridine |

| Acidic Medium Reduction | 5,6,7,8-Tetrahydroquinoline | Benzene |

Nucleophilic Aromatic Substitution (SNA_r): The quinoline ring is generally reactive towards nucleophiles, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. In analogs such as 6-bromoquinolines, the bromine atom can be displaced by nucleophiles. For example, the substitution of a bromine at the 6-position with morpholine can be achieved through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst. This demonstrates the feasibility of nucleophilic substitution at the 6-position of the quinoline ring.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the quinoline ring typically occurs on the benzene portion, with the preferred positions being 5 and 8. The morpholine group at the 6-position in this compound is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom. Conversely, the ethyl carboxylate group is a deactivating, meta-directing group. The interplay of these two substituents would direct incoming electrophiles. Given the strong activating effect of the morpholino group, electrophilic substitution would be expected to occur at the positions ortho and para to it, namely the 5 and 7-positions of the quinoline ring.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.

Reactions Involving the Carboxylate Functionality

The ethyl carboxylate group at the 3-position is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, treatment with aqueous sodium hydroxide (B78521) followed by acidification can yield 6-morpholinoquinoline-3-carboxylic acid. This carboxylic acid serves as a versatile intermediate for further derivatization.

An example of ester hydrolysis in a related quinoline system is the conversion of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate to the corresponding carboxylic acid.

The direct conversion of the ethyl ester to an amide can be achieved by heating with an amine. However, a more common and efficient route involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine. The carboxylic acid can be activated using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acid chloride with reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. This two-step process allows for the synthesis of a wide range of amide derivatives of the 6-morpholinoquinoline-3-carboxylic acid scaffold.

A variety of methods exist for the formation of amides from carboxylic acids, as summarized in the table below:

| Method | Reagents | Key Intermediate |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea |

| Mixed Anhydride Method | Alkyl Chloroformate (e.g., isobutyl chloroformate) and a Tertiary Amine | Mixed Carboxylic-Carbonic Anhydride |

Transformations at the Morpholine Substituent

While the morpholine ring itself is generally stable, its presence can influence the reactivity of the quinoline system. The nitrogen atom of the morpholine ring is basic and can be protonated or alkylated. Although specific transformations at the morpholine substituent of this compound are not widely reported, it is conceivable that under certain conditions, reactions involving the morpholine ring could occur. For instance, in the presence of a strong oxidizing agent, the morpholine ring could potentially undergo oxidation. Additionally, the C-H bonds adjacent to the nitrogen and oxygen atoms of the morpholine ring could be susceptible to radical reactions under specific conditions.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems from Quinoline-3-Carboxylates

The quinoline-3-carboxylate scaffold serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These reactions, primarily cyclization and annulation processes, are of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the resulting polycyclic molecules. A predominant focus in this area is the synthesis of pyrimido[4,5-b]quinolines, which are considered fused-ring analogs of the quinoline core.

The general strategy for the synthesis of these fused systems involves the presence of a nucleophilic group on the quinoline ring, typically a primary amine at the C-6 position, which can react with a suitable electrophilic partner to form a new heterocyclic ring fused to the quinoline framework. While direct cyclization of this compound presents significant challenges due to the non-nucleophilic nature of the morpholine nitrogen in typical condensation reactions, its 6-amino analogs are readily employed in such transformations.

A prevalent and efficient method for the construction of the pyrimido[4,5-b]quinoline system is through multicomponent reactions. These one-pot syntheses offer several advantages, including operational simplicity, reduced reaction times, and higher yields by avoiding the isolation of intermediates.

One such approach involves the reaction of a 6-aminoquinoline (B144246) derivative with an aldehyde and a 1,3-dicarbonyl compound. For instance, the reaction of 6-amino-1,3-dimethyluracil (B104193) (a pyrimidine (B1678525) derivative that can be considered an analog for building the fused pyrimidine ring) with various aromatic aldehydes and dimedone can be catalyzed by trityl chloride to afford pyrimido[4,5-b]quinoline derivatives in high yields. This reaction proceeds under mild conditions and demonstrates the versatility of using substituted 6-amino precursors for the synthesis of these fused systems.

Another green and efficient approach utilizes mechanochemical synthesis via ball-milling. This solvent-free and catalyst-free method involves the reaction of 6-aminouracil (B15529) with aromatic aldehydes and 1,3-dicarbonyl compounds like dimedone, barbituric acid, or Meldrum's acid to produce pyrimido[4,5-b]quinolines. nih.gov

The following tables summarize representative examples of the synthesis of pyrimido[4,5-b]quinoline systems from 6-amino pyrimidine precursors, which serve as analogs for the cyclization of 6-aminoquinoline derivatives.

| Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | Trityl chloride, Chloroform, Reflux | 5-(4-Chlorophenyl)-1,3-dimethyl-8,8-dimethyl-1,2,3,4,5,8,9,10-octahydropyrimido[4,5-b]quinoline-2,4,6-trione | 95 | nih.gov |

| 4-Methylbenzaldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | Trityl chloride, Chloroform, Reflux | 1,3,8,8-Tetramethyl-5-(p-tolyl)-1,2,3,4,5,8,9,10-octahydropyrimido[4,5-b]quinoline-2,4,6-trione | 92 | nih.gov |

| 4-Methoxybenzaldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | Trityl chloride, Chloroform, Reflux | 5-(4-Methoxyphenyl)-1,3-dimethyl-8,8-dimethyl-1,2,3,4,5,8,9,10-octahydropyrimido[4,5-b]quinoline-2,4,6-trione | 93 | nih.gov |

| Benzaldehyde | Dimedone | 6-Aminouracil | Ball-milling, 30 min | 8,8-Dimethyl-5-phenyl-1,2,3,4,5,8,9,10-octahydropyrimido[4,5-b]quinoline-2,4,6-trione | 96 | nih.gov |

| 4-Chlorobenzaldehyde | Barbituric acid | 6-Aminouracil | Ball-milling, 45 min | 5-(4-Chlorophenyl)-1,2,3,4,5,8,9,10-octahydropyrimido[4,5-b]quinoline-2,4,6,8-tetraone | 94 | nih.gov |

Beyond multicomponent reactions, stepwise approaches are also employed. For instance, 2-chloroquinoline-3-carbonyl chlorides can be reacted with heterocyclic amines to form an amide linkage, which then undergoes intramolecular cyclization upon heating to yield tetracyclic systems such as thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones and pyrido[1',2':1,2]pyrimido[4,5-b]quinolin-6-ones.

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 7-Substituted 2-chloro-3-chlorocarbonylquinolines | 2-Aminothiazole | Toluene, Reflux or DMF, Reflux | 9-Substituted thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones | nih.gov |

| 7-Substituted 2-chloro-3-chlorocarbonylquinolines | 2-Aminopyridine | Toluene, Reflux or DMF, Reflux | 10-Substituted pyrido[1',2':1,2]pyrimido[4,5-b]quinolin-6-ones | nih.gov |

These examples highlight the importance of the 6-aminoquinoline scaffold in the synthesis of fused heterocyclic systems. The transformation of the 6-morpholino group in the title compound to a 6-amino group would be a necessary prerequisite for its participation in these types of cyclization and annulation reactions to generate fused pyrimidine rings.

Advanced Spectroscopic Characterization Techniques for Quinoline 3 Carboxylate Derivatives

Vibrational Spectroscopy (Infrared, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the structural framework of molecules. These techniques probe the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses.

In the context of ethyl 6-morpholinoquinoline-3-carboxylate, IR and Raman spectroscopy can confirm the presence of key functional groups. The quinoline (B57606) core gives rise to characteristic C=C and C=N stretching vibrations in the 1650-1500 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The morpholine (B109124) substituent can be identified by its characteristic C-N and C-O-C stretching vibrations. The C-O-C stretching of the morpholine ring is expected to produce a strong band in the IR spectrum. The ethyl carboxylate group is characterized by a strong carbonyl (C=O) stretching vibration, typically around 1720-1740 cm⁻¹, and C-O stretching bands. nih.gov

Table 1: Representative Vibrational Frequencies for this compound This table is generated based on typical values for the constituent functional groups and data from related compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | IR, Raman |

| ~2950 | Aliphatic C-H Stretch | IR, Raman |

| ~1730 | C=O Stretch (Ester) | IR |

| ~1620 | Quinoline Ring C=C/C=N Stretch | IR, Raman |

| ~1580 | Quinoline Ring C=C/C=N Stretch | IR, Raman |

| ~1250 | Ester C-O Stretch | IR |

| ~1120 | Morpholine C-O-C Stretch | IR |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the quinoline ring, the morpholine moiety, and the ethyl group. The aromatic protons of the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm). libretexts.org The protons of the morpholine ring would likely appear as two distinct multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively. rsc.orgstackexchange.comresearchgate.net The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found significantly downfield (around 160-170 ppm), while the aromatic carbons of the quinoline ring would resonate in the 120-150 ppm range. libretexts.org The aliphatic carbons of the morpholine and ethyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical values for the constituent functional groups and data from related compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoline H2/H4 | 8.5 - 9.0 | Singlet |

| Quinoline Aromatic Hs | 7.2 - 8.2 | Multiplets |

| -O-CH₂- (Ethyl) | ~4.4 | Quartet |

| Morpholine -N-CH₂- | ~3.9 | Triplet |

| Morpholine -O-CH₂- | ~3.1 | Triplet |

| -CH₃ (Ethyl) | ~1.4 | Triplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for the constituent functional groups and data from related compounds.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165 - 170 |

| Quinoline Aromatic Cs | 120 - 150 |

| Morpholine -O-CH₂- | ~66 |

| -O-CH₂- (Ethyl) | ~61 |

| Morpholine -N-CH₂- | ~45 |

| -CH₃ (Ethyl) | ~14 |

Mass Spectrometry (GC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed.

For this compound, ESI-MS would be a suitable technique to determine its molecular weight by observing the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the title compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group from the ester, cleavage of the ester group itself, and fragmentation of the morpholine ring. nih.govresearchgate.netrsc.orgresearchgate.netyoutube.com The stable quinoline core would likely be a prominent fragment in the spectrum.

Table 4: Plausible Mass Fragments for this compound This table is generated based on predicted fragmentation patterns of the constituent functional groups.

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₂H₅]⁺ | Loss of ethyl group |

| [M - OC₂H₅]⁺ | Loss of ethoxy group |

| [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate group |

| Quinoline core fragments | Fragmentation of the quinoline ring |

| Morpholine ring fragments | Cleavage of the morpholine ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Magnetic CD) for Electronic Transitions and Tautomerism Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the quinoline aromatic system. researchgate.netnist.gov The presence of the morpholino group, an electron-donating substituent, at the 6-position is likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted ethyl quinoline-3-carboxylate. mdpi.com The solvent environment can also influence the position of the absorption bands.

Tautomerism is a potential phenomenon in quinoline derivatives, particularly those with hydroxyl or amino substituents. While less likely for the title compound, studies on related hydroxy-quinolines have shown the existence of keto-enol tautomerism which can be investigated using UV-Vis spectroscopy as the different tautomers exhibit distinct absorption spectra. Magnetic Circular Dichroism (MCD) spectroscopy, a technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, can provide further details on the electronic structure and transitions.

Table 5: Expected UV-Vis Absorption Maxima for this compound This table is generated based on data from related quinoline derivatives.

| Wavelength (λmax, nm) | Transition Type |

|---|---|

| ~250 | π → π* |

| ~330 | π → π* |

Electron Paramagnetic Resonance (EPR) Spectroscopy in the Analysis of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (no unpaired electrons), EPR spectroscopy can be used to study radical species that may be formed through chemical or electrochemical oxidation or reduction.

For instance, the oxidation of the morpholine nitrogen or the quinoline ring system could lead to the formation of radical cations. rsc.orgmdpi.com Similarly, reduction could generate radical anions. EPR spectroscopy would be able to detect these transient radical species, and the resulting spectrum would provide information about the electronic structure of the radical. The hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), can reveal the distribution of the unpaired electron density within the molecule. nih.govnih.govbgu.ac.il

Although no EPR studies have been reported for this compound, the technique remains a valuable hypothetical tool for investigating its potential redox chemistry and the structure of any resulting radical intermediates.

Computational Chemistry and Theoretical Investigations of Ethyl 6 Morpholinoquinoline 3 Carboxylate Analogs

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives. ankara.edu.tr It offers a balance between accuracy and computational cost, making it suitable for calculating the electronic structure and geometric parameters of medium to large-sized molecules. DFT methods are used to optimize molecular geometries, determine energies, and predict a variety of properties that are crucial for understanding the chemical nature of these compounds. nih.gov

Many quinoline derivatives, particularly those with an oxo group, can exist in different tautomeric forms. For analogs of Ethyl 6-Morpholinoquinoline-3-carboxylate, such as ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate, the most probable tautomers are the oxo- and hydroxy- forms. researchgate.net DFT calculations are instrumental in identifying the most stable tautomer by comparing their relative energies.

Studies on related quinolone structures have consistently shown that the oxo-tautomeric form is significantly more stable than the hydroxy-tautomer. researchgate.net This stability is often attributed to factors like intramolecular interactions. The energetic preference for one tautomer over another is a critical factor influencing the compound's structure, reactivity, and interaction with biological targets.

Table 1: Calculated Relative Energetic Stability of Tautomeric Forms for a Quinoline-3-carboxylate Analog

| Tautomeric Form | Method/Basis Set | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Oxo-Tautomer | DFT/B3LYP | 0.00 | Most Stable |

| Hydroxy-Tautomer | DFT/B3LYP | > 40.00 | Less Stable |

Note: Data is representative of typical findings for 4-oxoquinoline-3-carboxylate systems.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy. This comparison serves to validate both the computational model and the experimental structural assignment. mdpi.comdntb.gov.ua

For quinoline derivatives, DFT can accurately compute vibrational frequencies corresponding to specific functional groups. mdpi.com For instance, the characteristic stretching vibrations of C=O, C–N, and C–O groups can be calculated and assigned. mdpi.com Similarly, time-dependent DFT (TD-DFT) is employed to calculate vertical optical transitions, which helps in interpreting experimental electronic spectra measured in various solvents. researchgate.net A good correlation between the calculated and experimental spectra confirms the accuracy of the computed molecular structure. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Quinoline Analog

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | 3060 | 3071, 3057, 3042 |

| C=O stretching | ~1700 | ~1710 |

| C-N stretching | 1314-1325 | 1320 |

| C-O stretching (ether) | 1278-1307 | 1285 |

Note: Values are generalized from typical data for quinoline derivatives to illustrate the predictive power of DFT. mdpi.comarabjchem.org

The formation of radical anions is a key process in many chemical and biological reactions. For quinoline derivatives, particularly those with electron-withdrawing groups, radical anions can be generated, for example, through photoinduced reduction. researchgate.net DFT calculations are essential for studying the structure and properties of these radical species.

By comparing calculated isotropic hyperfine coupling constants with experimental data from Electron Paramagnetic Resonance (EPR) spectra, the precise structure of the radical anion can be deduced. researchgate.net Furthermore, DFT is used to map the spin density distribution, which reveals how the unpaired electron is delocalized across the molecule. researchgate.netmdpi.com In quinoline radical anions, the spin density is typically distributed over the entire heterocyclic ring system, with specific atoms bearing a higher density depending on the substituent pattern. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov For a molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the most stable spatial arrangements (conformers). researchgate.netresearchgate.net

MD simulations place the molecule in a simulated environment, such as a box of water molecules, to study its behavior over time. arabjchem.org These simulations are valuable for analyzing the stability of different conformations and understanding the nature of intermolecular interactions, such as hydrogen bonds with solvent molecules. mdpi.comresearchgate.net Studies on related quinoline derivatives have shown that modifications to the quinoline core can significantly alter interactions with water, which has implications for solubility and bioavailability. arabjchem.org MD simulations can also elucidate the stability of a ligand-protein complex, providing insights into binding modes and interaction strengths. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. neliti.comorientjchem.org For analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov

In a QSAR study, various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for a set of molecules with known activities. neliti.comresearchgate.net Statistical methods, such as regression analysis, are then used to build a model that can predict the activity of new, untested compounds. neliti.comresearchgate.net These models help in understanding which structural features are crucial for bioactivity and guide the design of more potent analogs. nih.govnih.gov The predictive power of a QSAR model is rigorously validated using both internal and external test sets of compounds. nih.gov

Table 3: Example of a 3D-QSAR Model for Predicting Bioactivity of Quinoline Analogs

| Model Type | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| CoMSIA | R² (Correlation Coefficient) | 0.895 | Strong correlation between descriptors and activity for the training set. |

| CoMSIA | Q² (Cross-validated R²) | 0.599 | Good internal predictive ability of the model. |

| CoMSIA | R²_pred (External Validation) | 0.681 | Good predictive ability for an external test set. |

Note: Data is representative of a robust QSAR model for quinazoline (B50416)/quinoline analogs. nih.gov

These models provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby streamlining the drug design process. nih.gov

Research Applications and Biological Relevance of Ethyl 6 Morpholinoquinoline 3 Carboxylate As a Chemical Scaffold

Role as a Building Block in Complex Chemical Synthesis

The chemical architecture of Ethyl 6-morpholinoquinoline-3-carboxylate makes it an ideal building block for constructing more elaborate molecular structures. semanticscholar.org The reactivity of the carboxylate group and the potential for modification of the quinoline (B57606) and morpholine (B109124) rings allow chemists to introduce a wide range of functional groups, leading to compounds with tailored properties. semanticscholar.org This modular approach is fundamental to modern drug discovery and materials science. semanticscholar.orgnih.gov

Design and Synthesis of Advanced Quinoline-Based Heterocycles

The this compound scaffold is instrumental in the synthesis of advanced heterocyclic systems. The carboxylic acid function can be readily converted into amides, hydrazides, and other derivatives, which can then undergo cyclization reactions to form fused heterocyclic rings. mdpi.com For instance, the corresponding hydrazide derivative can react with aryl isothiocyanates to produce acylthiosemicarbazide intermediates. mdpi.com These intermediates, through controlled basic cyclization conditions, can be selectively transformed into N-aryl-1,3,4-oxadiazole or N-aryl-1,3,4-triazole-2-thione moieties attached to the quinoline core. mdpi.com This strategy allows for the creation of novel polycyclic compounds that integrate the quinoline-morpholine framework with other biologically relevant heterocycles like oxadiazoles (B1248032) and triazoles. mdpi.com Such synthetic versatility is crucial for exploring new chemical spaces and developing compounds with specific therapeutic applications. scispace.com

Applications in Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. rsc.orgmdpi.com The quinoline scaffold, in general, is frequently synthesized and elaborated using MCRs like the Povarov, Gewald, and Ugi reactions. rsc.orgnih.gov this compound, or its precursors, can be utilized in MCRs to generate highly functionalized and diverse quinoline derivatives. These one-pot reactions allow for the introduction of various substituents and functional groups, leading to the rapid assembly of molecular libraries. rsc.orgresearchgate.net This approach is particularly valuable in medicinal chemistry for the efficient generation of novel compounds for biological screening. asianpubs.org

Medicinal Chemistry Exploration (Focus on in vitro and Mechanism of Action)

Derivatives synthesized from the this compound scaffold have been extensively investigated for their therapeutic potential across various disease areas. The combination of the quinoline ring, a known pharmacophore in many clinically used drugs, and the morpholine moiety, which can improve pharmacokinetic properties, has yielded derivatives with promising in vitro biological activities. sciforum.neteurekaselect.com

Investigation of Antimicrobial Properties (in vitro antibacterial, antifungal activity)

The quinoline nucleus is a cornerstone of many antimicrobial agents. nih.gov Derivatives built upon the this compound framework have shown significant in vitro activity against a range of pathogenic bacteria and fungi. The morpholine group often contributes to the broad spectrum of action. researchgate.net For example, studies on various morpholine-substituted quinoline derivatives have demonstrated potent inhibitory action against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netrsc.org Some compounds have shown minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like gentamycin. researchgate.net The antifungal potential has also been noted, with derivatives showing efficacy against fungi such as Aspergillus fumigatus and Candida albicans. rsc.orgnih.gov

Below is a table summarizing the antimicrobial activity of representative quinoline derivatives.

| Compound Type | Test Organism | Activity Measure | Result | Reference |

| Morpholine Derivative | Enterococcus hirae | MIC | 3.125 mg/ml | researchgate.net |

| Morpholine Derivative | Enterococcus faecium | MIC | 3.125 mg/ml | researchgate.net |

| Pyrazoline Derivative | Gram-positive & negative pathogens | MIC | 50 µg/ml | researchgate.net |

| Norfloxacin Derivative | Rhizoctonia solani | Growth Inhibition | 94% at 200mg/L | nih.govresearchgate.net |

| Fluoroquinolone Derivative | Staphylococcus aureus | MIC | 4.1 µg/mL | nih.gov |

| Fluoroquinolone Derivative | E. coli | MIC | 1 µg/mL | nih.gov |

Assessment of Antimalarial Potential (in vitro activity against Plasmodium falciparum)

Quinoline-based compounds, such as chloroquine (B1663885) and quinine, have historically been frontline treatments for malaria. nih.gov Consequently, novel derivatives of this compound have been evaluated for their antimalarial properties. In vitro studies using various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have identified several potent quinoline derivatives. raco.cat Hybrids incorporating the quinoline scaffold with other heterocyclic systems have shown promising results, sometimes surpassing the activity of chloroquine, especially against resistant strains. nih.govraco.cat For example, a hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides demonstrated an IC₅₀ value of 0.19 µg/mL against P. falciparum, which was slightly better than the standard chloroquine in that study (IC₅₀ = 0.20 µg/mL). nih.gov

The table below presents in vitro antimalarial activity for selected quinoline-based compounds.

| Compound Class | P. falciparum Strain | IC₅₀ Value | Reference |

| Quinoline-pyrimidine hybrid | Dd2 (resistant) | 55.8 nM | raco.cat |

| Quinoline-thiosemicarbazide hybrid | Not specified | 0.19 µg/mL | nih.gov |

| Pyrazole-quinoline derivative | Not specified | 0.036 µg/mL | nih.gov |

| Pyridyl-diaminopyrimido-diazepine | 3D7 | 0.175 µM | malariaworld.org |

Studies on Anticancer Activity (in vitro cytotoxicity of quinolone derivatives)

The development of novel anticancer agents is a major focus of medicinal chemistry, and the quinoline scaffold is a promising platform for this purpose. nih.govnih.govnih.gov Numerous derivatives derived from quinoline-3-carboxylate and related structures have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govnih.gov These studies have shown that specific substitutions on the quinoline ring can lead to potent antiproliferative activity. For instance, morpholine-substituted quinazoline (B50416) derivatives have demonstrated significant cytotoxicity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range, superior to the standard drug colchicine. nih.gov Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis. nih.govnih.gov

The following table summarizes the in vitro anticancer activity of several quinoline derivatives.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | nih.gov |

| Morpholine substituted quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov |

| Quinoline-3-carboxylate derivative (4m) | MCF-7 (Breast) | 0.33 | nih.gov |

| Quinoline-3-carboxylate derivative (4m) | K562 (Leukemia) | 0.28 | nih.gov |

| Nitro-aldehyde quinoline derivative (E) | Caco-2 (Colon) | 0.535 | brieflands.com |

| Pyrano[3,2-c]quinoline-3-carboxylate | A549 (Lung) | ~35 | rsc.org |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of a lead compound. For derivatives of the quinoline scaffold, these studies help identify the key pharmacophores and structural modifications that enhance therapeutic effects, such as anticancer or antimicrobial activities. researchgate.netnih.gov While specific SAR studies on this compound are not extensively detailed in the available literature, a comprehensive analysis of related quinoline-3-carboxylate and morpholine-containing analogues provides significant insights into the determinants of their biological potency.

The morpholine ring is considered a "privileged pharmacophore" and its incorporation into a molecule can enhance potency by forming molecular interactions with target proteins, such as kinases. nih.gov It can also favorably modulate pharmacokinetic properties. nih.gov In the context of quinoline derivatives, substituents on the quinoline core play a vital role in modulating biological potential. nuph.edu.ua

SAR studies on related quinoline-3-carboxamides (B1200007) designed as ATM kinase inhibitors have suggested that the electron-donating nature of substituents is important for cytotoxic activity. nih.gov Modifications at various positions of the quinoline ring and alterations of the group at the 3-position (e.g., converting the ethyl ester to various amides) are common strategies to explore and optimize activity. For instance, studies on different quinoline derivatives have shown that the introduction of specific alkylamines can be critical for improving anticancer potency. nih.gov The biological data from various synthesized compounds are often used to build a comprehensive SAR profile for the quinoline-3-carboxylate pharmacophore, guiding the future development of more effective agents. nih.gov

Table 1: Inferred Structure-Activity Relationships for Quinoline-3-Carboxylate Derivatives This table is based on findings from related quinoline compounds to infer potential SAR for this compound.

| Structural Moiety/Modification | Observed Effect on Biological Potency | Potential Rationale | Reference |

|---|---|---|---|

| Quinoline Core | Essential scaffold for various biological activities. | Planar aromatic system allows for π-stacking and hydrophobic interactions with biological targets. researchgate.net | researchgate.net |

| Morpholine Group (at C6) | Generally enhances potency and modulates pharmacokinetics. | Can form hydrogen bonds and other interactions with target proteins (e.g., kinases). nih.gov | nih.gov |

| Ester/Amide Group (at C3) | Crucial for activity; converting esters to specific amides can significantly increase potency. | This group acts as a key interaction point (hydrogen bond donor/acceptor) within target binding sites. | lookchem.com |

| Substituents on Quinoline Ring | Electron-donating groups can increase cytotoxicity in some series. | Alters the electronic properties of the quinoline system, influencing binding affinity and reactivity. nih.gov | nih.gov |

Exploration in Materials Science

Beyond their biological applications, quinoline derivatives have garnered attention in the field of materials science. researchgate.net Their inherent photophysical properties, stemming from the conjugated π-electron system of the quinoline ring, make them attractive candidates for various advanced materials. researchgate.net These compounds are being explored for their potential use in sensors, probes, and particularly in the burgeoning area of organic electronics. researchgate.net The ability to modify the quinoline scaffold with various functional groups allows for the fine-tuning of its electronic and optical properties to suit specific material requirements.

Quinoline derivatives are recognized as promising materials for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.netresearchgate.net The quinoline moiety can function as an electron-deficient unit, a desirable characteristic for creating organic semiconductors used in the active layers of these devices. researchgate.net The planar structure of the quinoline ring promotes ordered molecular packing through π-stacking interactions, which is essential for efficient charge transport. researchgate.net

In the context of OLEDs, quinoline derivatives can be utilized in the emission layer. researchgate.net For OPVs, they can be incorporated as part of the donor or acceptor material in the active layer, where light absorption and charge generation occur. e3s-conferences.org The performance of these devices is highly dependent on the electronic properties of the materials used, such as their HOMO/LUMO energy levels and absorption spectra. e3s-conferences.org The this compound structure, with its combination of an electron-rich morpholine donor and the quinoline acceptor core, presents a "push-pull" type architecture that could be advantageous for tuning these properties. While this specific molecule may not have been extensively tested, its structural components are well-represented in the design of new materials for organic electronics. researchgate.net

Interaction with Biological Targets and Enzymatic Inhibition Mechanisms (in vitro mechanistic studies)

In vitro mechanistic studies are fundamental to understanding how a compound exerts its biological effect at the molecular level. For quinoline derivatives, a common mechanism of action is the inhibition of various enzymes, particularly kinases, by competing with endogenous ligands like ATP. mdpi.com

Quinoline-3-carboxamides, which are structurally very similar to this compound, have been identified as potential inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes the ATM (ataxia telangiectasia mutated) kinase. nih.govmdpi.com The quinoline nitrogen is proposed to act as a crucial "hinge-binder," forming hydrogen bonds with residues in the ATP-binding pocket of the kinase, thereby acting as a competitive inhibitor of ATP. mdpi.com Molecular docking studies have further elucidated the binding modes and highlighted the selectivity of these compounds towards specific kinases. mdpi.com

Beyond kinases, other quinoline derivatives have been shown to target different enzymes. For example, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent inhibitors of SIRT3, a member of the sirtuin family of deacetylases. frontiersin.org The precise mechanism of action for halogenated 8-hydroxyquinolines, another class of quinoline derivatives, remains under investigation but is linked to their antimicrobial activities. nih.gov These examples underscore the versatility of the quinoline scaffold in targeting a diverse range of biological macromolecules. The specific interactions of this compound would depend on its unique three-dimensional shape and electronic properties, which dictate its affinity for the binding sites of potential protein targets.

Table 2: Biological Targets and Inhibition Mechanisms of Related Quinoline Derivatives

| Compound Class | Biological Target | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Quinoline-3-carboxamides | ATM Kinase (a PIKK family kinase) | Competitive inhibition of ATP; the quinoline nitrogen acts as a hinge-binder in the ATP-binding site. | mdpi.com |

| Quinoline-4-carboxylic acids | SIRT3 (Sirtuin 3 Deacetylase) | Binds to the active site, leading to inhibition of deacetylase activity. | frontiersin.org |

| Halogenated 8-hydroxyquinolines | Mycobacterium tuberculosis targets | Precise mechanism not fully elucidated, but exhibits bactericidal activity. nih.gov | nih.gov |

| General Quinoline Derivatives | DNA | Can intercalate into DNA through π-stacking interactions, disrupting biological processes. researchgate.net | researchgate.net |

Future Directions and Emerging Trends in Ethyl 6 Morpholinoquinoline 3 Carboxylate Research

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic catalysts, and significant solvent waste. The future of Ethyl 6-morpholinoquinoline-3-carboxylate synthesis lies in the adoption of green chemistry principles to develop more sustainable and environmentally friendly routes.

Key areas of development include:

Catalyst-Free Reactions: Exploring one-pot synthesis methodologies that proceed without the need for metal catalysts, thereby reducing environmental impact and simplifying purification processes. nih.govmalariaworld.org

Green Solvents: Investigating the use of ionic liquids or other environmentally benign solvent systems to replace traditional volatile organic compounds. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.

Flow Chemistry: Implementing continuous flow reactors for a safer, more efficient, and scalable synthesis process with minimized waste generation.

These approaches not only align with the growing demand for sustainable chemical manufacturing but also offer economic advantages through reduced resource consumption and waste disposal costs.

Advancements in High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. researchgate.net The application of advanced HTS techniques to this compound and its derivatives will be crucial for uncovering novel therapeutic applications.

Future screening efforts will likely focus on:

Diverse Assay Formats: Employing a wide range of biochemical and cell-based assays to screen for activity against various drug targets, including enzymes, receptors, and ion channels.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify compounds that induce desired cellular changes without a preconceived target.

Miniaturization and Automation: Leveraging robotic systems and microplate technologies to increase screening throughput and reduce the consumption of reagents and test compounds. researchgate.net

A 2016 study on the identification of novel compounds against Schistosoma mansoni demonstrated the power of HTS in screening almost 300,000 compounds to identify promising leads. nih.gov This highlights the potential of HTS to uncover unexpected biological activities for this compound.

In-depth Mechanistic Studies of Bioactive Interactions

While HTS can identify promising bioactive compounds, a thorough understanding of their mechanism of action is essential for further development. Future research will need to employ a combination of experimental and computational techniques to elucidate how this compound interacts with its biological targets at a molecular level.

Key areas for investigation include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific proteins or pathways that the compound modulates.

Biophysical Characterization: Employing methods like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to characterize the binding kinetics and thermodynamics of the compound-target interaction.

Cellular and Molecular Biology Studies: Conducting experiments to understand the downstream effects of target engagement on cellular signaling pathways and physiological responses.

Computational Design of Novel Analogs with Tailored Properties

Computational chemistry and molecular modeling have become integral to the drug design process, enabling the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. The application of these in silico tools will be instrumental in optimizing the therapeutic potential of this compound.

Future computational efforts will involve:

Structure-Activity Relationship (SAR) Studies: Building computational models that correlate the structural features of this compound and its analogs with their biological activity.

Virtual Screening: Using computer simulations to screen large virtual libraries of compounds to identify new analogs with a high probability of being active.

Molecular Docking and Dynamics Simulations: Simulating the interaction of designed analogs with their biological targets to predict binding affinity and guide further optimization. A recent study on indolizine (B1195054) derivatives utilized in silico analysis to identify potential molecular targets, showcasing the power of this approach. nih.gov

The following table outlines a potential workflow for the computational design of novel analogs:

| Step | Description | Computational Tools |

| 1 | Target Identification and Validation | Bioinformatics, Proteomics |

| 2 | Homology Modeling/Structure Determination | X-ray Crystallography, NMR |

| 3 | Binding Site Analysis | Pocket-finding algorithms |

| 4 | Virtual Screening of Compound Libraries | Molecular Docking software |

| 5 | Lead Optimization and Analog Design | Molecular Dynamics, QSAR |

Exploration of Undiscovered Applications

The quinoline core is present in a wide array of therapeutic agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov While the primary biological activities of this compound may be known, there is significant potential for uncovering novel applications.

Future research should explore:

Repurposing: Screening the compound against a broad range of disease models to identify new therapeutic indications outside of its original scope.

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other established drugs.

New Disease Areas: Exploring its efficacy in emerging areas of unmet medical need, such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases.

The development of novel quinoline derivatives has shown promise in areas such as antiproliferative activity against various cancer cell lines, highlighting the potential for discovering new applications for related compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 6-Morpholinoquinoline-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the quinoline core via Gould-Jacobs or Pfitzinger reactions, using precursors like ethyl acetoacetate and substituted anilines.

- Step 2 : Introduction of the morpholino group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Key Variables : Temperature (60–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) critically affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Use a combination of:

- X-ray crystallography : For unambiguous confirmation of the 3D structure. SHELXL refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) resolves molecular geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., morpholino C–O–C signals at δ 3.6–3.8 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ ion at m/z 317.15 for C₁₆H₁₈N₂O₃) .

Q. What methodologies are employed to assess the compound’s in vitro biological activity?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or E. coli), with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

- Anticancer screening : MTT assays using cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative structural analysis : Correlate substituent effects (e.g., morpholino vs. methoxy groups) with bioactivity using SAR studies. For example, morpholino’s electron-donating properties may enhance membrane permeability vs. methoxy’s steric effects .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodology :

- Catalyst screening : Test Pd-based (e.g., Pd₂(dba)₃) vs. Cu-based catalysts for amination steps; ligand choice (e.g., BINAP) impacts turnover .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hrs vs. 24 hrs) and improves yield by 15–20% .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradients) to isolate high-purity fractions (>98%) .

Q. How do computational models inform the design of this compound analogs?

- Methodology :

- Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., E. coli DNA gyrase; PDB ID 1KZN). Morpholino’s oxygen atoms form hydrogen bonds with Thr165 and Asp73 residues .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in substitution reactions .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.